5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-c]pyridine family, which is notable for its diverse biological activities. This compound is characterized by a fused pyrazole and pyridine ring structure, with a cyclopropyl group attached to the fifth position of the pyrazole ring. The unique structure of 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery.
5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine is classified under heterocyclic compounds, specifically as a pyrazolopyridine derivative. These compounds are often explored for their potential as pharmaceutical agents due to their ability to modulate biological pathways. The synthesis and functionalization of pyrazolo[3,4-c]pyridines have been extensively documented in the literature, highlighting their importance in fragment-based drug discovery (FBDD) .
The synthesis of 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine can be achieved through several methods. One effective approach involves the use of halogenated precursors followed by nucleophilic substitutions and coupling reactions. For instance:
The synthesis typically begins with readily available phenyl hydrazines or other suitable precursors that undergo cyclization to form the pyrazole ring. Subsequent reactions can modify the cyclopropyl group or introduce additional functional groups to enhance biological activity.
The molecular structure of 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine features a bicyclic framework comprising a pyrazole ring fused to a pyridine ring. The cyclopropyl group is attached at the C-5 position of the pyrazole ring.
The molecular formula for 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine is , with a molecular weight of approximately 162.19 g/mol. The compound exhibits specific stereochemical configurations that influence its reactivity and interaction with biological targets.
5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine participates in various chemical reactions that can modify its structure and enhance its pharmacological properties:
The reactivity of 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine can be tailored through strategic modifications during synthesis, allowing researchers to explore structure–activity relationships (SAR) effectively.
The mechanism of action for compounds like 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine often involves modulation of specific protein targets within cellular pathways. For instance, derivatives have been shown to act as inhibitors for various kinases involved in cancer signaling pathways.
Research indicates that certain derivatives exhibit potent inhibitory effects on specific kinases (e.g., TBK1), which play critical roles in immune responses and tumor progression . The binding interactions typically involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site of target proteins.
5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine is generally characterized by:
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile allows it to participate in various chemical transformations essential for drug development .
5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine and its derivatives have significant potential in medicinal chemistry:
The introduction of cyclopropyl groups at the C5 position of 1H-pyrazolo[3,4-c]pyridine leverages halogenation followed by transition metal-catalyzed cross-coupling. Initial regioselective bromination at C5 is achieved using phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide, yielding 5-bromo-1H-pyrazolo[3,4-c]pyridine as a key intermediate [3] [6]. Subsequent cyclopropane integration employs Suzuki-Miyaura coupling, where 5-bromo derivatives react with cyclopropylboronic acid or its pinacol ester (cyclopropylBPin) under palladium catalysis. Critical to success is the use of Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts with inorganic bases (e.g., K₂CO₃ or Cs₂CO₃) in toluene/water mixtures at 80–100°C, achieving >80% yield [1] [8]. Alternative methods involve Negishi coupling with cyclopropylzinc halides, though this requires anhydrous conditions and exhibits sensitivity to steric hindrance. The cyclopropyl group enhances metabolic stability and modulates electron density at C5, improving drug-likeness in medicinal chemistry applications [1] [6].
One-pot strategies streamline the synthesis of the pyrazolo[3,4-c]pyridine core while incorporating the cyclopropyl substituent during ring formation. Condensation of 5-cyclopropyl-1H-pyrazol-3-amine with α,β-unsaturated carbonyls (e.g., ethyl acetoacetate or diethyl oxalate) in acetic acid under reflux achieves annulation via cyclodehydration. This method directly installs the cyclopropyl group at the nascent C5 position, bypassing post-synthetic functionalization [1] [10]. Microwave-assisted protocols significantly enhance efficiency; for example, reacting 4-cyclopropyl-2,4-diketobutanoates with hydrazines at 150°C for 15 minutes affords the bicyclic core in 75–90% yield [1].
Table 1: Cyclization Methods for 5-Cyclopropyl-1H-Pyrazolo[3,4-c]Pyridine Synthesis
Starting Materials | Conditions | Catalyst/Additive | Yield (%) |
---|---|---|---|
5-Cyclopropyl-1H-pyrazol-3-amine + diethyl oxalate | AcOH, reflux, 4h | None | 68 |
Ethyl 2-cyclopropylacetoacetate + hydrazine hydrate | MW, 150°C, 15 min | p-TsOH | 92 |
4-Cyclopropyl-6-methylpyrimidin-2-ol | POCl₃, then NH₂NH₂ | K₂CO₃ | 78 |
Cyclocondensation of cyclopropyl-substituted β-enaminones with hydrazines offers another route, where enaminone electrophilicity dictates regioselectivity [1].
Tandem borylation-coupling enables diversification at C7 after cyclopropane installation at C5. Directed iridium-catalyzed C–H borylation employs Ir(COD)OMe/dtbpy (1,2-bis(di-tert-butylphosphino)ethane) catalysts to functionalize the electron-deficient C7 position of 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine, producing boronate esters [3]. Subsequent Suzuki–Miyaura coupling with aryl halides uses Pd(dppf)Cl₂ and aqueous K₃PO₄ in toluene/ethanol, introducing aryl or heteroaryl groups without protecting N1. This vectorial approach maintains the acid-sensitive cyclopropyl integrity while achieving >85% yield for C7-arylation [3] [8].
Table 2: Borylation-Coupling Sequence at C7 Position
Step | Reagents | Conditions | Key Outcomes |
---|---|---|---|
C7 Borylation | Bis(pinacolato)diboron (B₂Pin₂), [Ir(COD)OMe]₂ | 1,4-Dioxane, 80°C | C7-BPin selectivity >20:1 over C3 |
Suzuki Coupling | 4-Bromotoluene, Pd(dppf)Cl₂, K₃PO₄ | Toluene/EtOH/H₂O, 60°C | 88% yield, retains cyclopropyl group |
The orthogonal reactivity of the BPin group allows sequential cross-coupling after C5-cyclopropyl functionalization, enabling rapid library synthesis [3] [8].
Regioselective N-alkylation addresses the challenge of discriminating between N1 and N2 nitrogens. N1-selectivity is achieved using sterically hindered alkyl halides (e.g., tert-butyl bromide) under basic conditions (K₂CO₃ in dimethylformamide), leveraging the lower pKa of the N1-H bond (pKa ≈ 9.5 vs. N2-H ≈ 12) [3] [9]. For dual functionalization, the SEM (2-(trimethylsilyl)ethoxymethyl) group serves as a transient protecting agent: installation at N1 via NaH/SEM-Cl in tetrahydrofuran precedes C5-cyclopropyl introduction, followed by SEM removal with trifluoroacetic acid to expose N2 for alkylation [2] [3].
Late-stage C–H functionalization bypasses pre-functionalized intermediates. Ruthenium-catalyzed meta-C–H alkylation of 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine employs the inherent Lewis basicity of pyridinic nitrogen as a directing group. Using [Ru(p-cymene)Cl₂]₂ with electron-deficient phosphine ligands (P(4-CF₃C₆H₄)₃) and pivalic acid in 2-methyltetrahydrofuran at 80°C, alkyl groups install meta to nitrogen (C7 position) with >75% yield [5]. Palladium-catalyzed C3–H arylation is feasible with Pd(OAc)₂ and mono-N-protected amino acid ligands (e.g., Ac-Ile-OH), enabling direct coupling with aryl iodides [4] [7].
Table 3: Catalytic C–H Functionalization Systems
Position | Catalyst System | Directing Group | Scope | Limitations |
---|---|---|---|---|
C7 (meta) | [Ru(p-cymene)Cl₂]₂/P(4-CF₃C₆H₄)₃/MesCO₂H | Pyridinic N | Alkyl bromides | Limited for sterically hindered substrates |
C3 | Pd(OAc)₂/Ac-Ile-OH/Ag₂CO₃ | None (innate C–H acidity) | Aryl iodides | Requires acidic sp² C–H bonds |
These methods demonstrate compatibility with the cyclopropyl moiety, underscoring their utility for late-stage diversification [4] [5] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7